
Quinazolin-2-ol
Overview
Description
Quinazolin-2-ol is an organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinazolin-2-ol can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with carbonyl compounds, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Quinazolin-2-ol undergoes several types of chemical reactions, including:
Oxidation: Conversion to quinazoline-2,4-dione using oxidizing agents.
Reduction: Reduction to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline-2,4-dione.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Anticancer Activity
Quinazolin-2-ol derivatives have been extensively studied for their anticancer properties. Research indicates that various substitutions on the quinazoline ring can enhance their efficacy against different cancer types.
Key Findings:
- EGFR Inhibition: Compounds such as N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine exhibit potent inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value of 0.096 μM against A549 lung cancer cells .
- Dual Inhibitors: Some derivatives have shown dual inhibitory effects on both EGFR and HER2, making them promising candidates for targeted cancer therapies .
Case Study:
One study synthesized a series of 2-aminoquinazoline derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancers. The structure-activity relationship (SAR) analysis revealed that modifications at positions 6 and 7 significantly enhanced activity .
Compound Name | Target Cancer Type | IC50 Value (μM) |
---|---|---|
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | Lung (A549) | 0.096 |
Dual EGFR/HER2 Inhibitor | Breast (MCF7) | 2.49 |
Antimicrobial Activity
This compound has also shown potential as an antimicrobial agent, particularly against resistant bacterial strains.
Key Findings:
- Broad Spectrum Activity: Quinazolinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action: These compounds interact with bacterial cell wall structures and DNA, disrupting essential cellular functions .
Case Study:
A study synthesized novel quinazolinone benzoates that displayed substantial antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compound showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL .
Compound Name | Target Pathogen | MIC Value (µg/mL) |
---|---|---|
Novel Quinazolinone Benzoate | M. tuberculosis | 0.78 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been explored in various studies.
Key Findings:
- Potency Comparison: Compounds such as N-(4-fluorophenyl)quinazolin-4-amine have been identified as potent anti-inflammatory agents, outperforming standard drugs like indomethacin .
Case Study:
Research conducted by Bansal et al. synthesized a series of 4-aminoquinazoline derivatives that demonstrated remarkable anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Compound Name | Comparison Drug | Efficacy |
---|---|---|
N-(4-fluorophenyl)quinazolin-4-amine | Indomethacin | Higher |
Anticonvulsant Activity
This compound derivatives are also being investigated for their anticonvulsant properties.
Key Findings:
Studies indicate that certain modifications to the quinazoline structure can enhance anticonvulsant activity, making them comparable to established treatments like carbamazepine .
Case Study:
A recent investigation into a series of 6-substituted quinazolines revealed promising results in reducing seizure frequency in animal models, suggesting potential for future clinical applications in epilepsy treatment.
Mechanism of Action
The mechanism of action of quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, this compound derivatives have been shown to induce apoptosis by targeting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar bicyclic structure but without the hydroxyl group at position 2.
Quinazolinone: Contains a carbonyl group at position 2 instead of a hydroxyl group.
Quinoxaline: Another bicyclic compound with a benzene ring fused to a pyrazine ring.
Uniqueness: Quinazolin-2-ol is unique due to the presence of the hydroxyl group at position 2, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable scaffold in drug design .
Biological Activity
Quinazolin-2-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects. The following sections detail the findings from various studies, including data tables and case studies.
Overview of this compound
This compound is a derivative of quinazoline, a bicyclic compound that serves as a core structure for numerous bioactive molecules. The biological activity of quinazolinones, including this compound, has been linked to their ability to interact with various biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Several studies have explored its effects on various cancer cell lines:
- Mechanism of Action : this compound derivatives have been shown to induce apoptosis in cancer cells by interfering with both extrinsic and intrinsic apoptotic pathways. For example, compounds derived from this compound have demonstrated significant activity against the HCT-116 colorectal cancer cell line, with selectivity towards cancerous cells over normal cells .
Case Study: Anticancer Efficacy
A study conducted by Nowar et al. (2018) evaluated the efficacy of two quinazolinone compounds against HCT-116 cells:
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound 24 | 15.4 | Apoptosis induction |
Compound 25 | 8.7 | Selective apoptosis in cancer cells |
This study concluded that compound 25 was significantly more effective than doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties. Various studies report that these compounds exhibit activity against multiple bacterial strains.
Antimicrobial Efficacy
A recent investigation highlighted the antibacterial effects of quinazoline derivatives:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 70 mg/mL | 12 |
Escherichia coli | 75 mg/mL | 10 |
Candida albicans | 77 mg/mL | 11 |
These results indicate that quinazoline derivatives can surpass the efficacy of standard antibiotics like ampicillin .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of pathways involving NF-kB and COX enzymes, which play crucial roles in inflammation regulation .
Other Biological Activities
Beyond anticancer and antimicrobial activities, this compound exhibits several other pharmacological effects:
- Antiviral Activity : Some derivatives have shown potential against viral infections.
- Antioxidant Properties : Studies indicate that certain quinazoline derivatives possess significant antioxidant activity, with IC50 values comparable to known antioxidant agents like BHT .
- Anticonvulsant Effects : Quinazolinones have been screened for anticonvulsant activity, showing promise as potential treatments for epilepsy .
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling Quinazolin-2-ol in laboratory settings?
this compound requires adherence to GHS safety protocols due to its classification as a skin and eye irritant (Category 2/2A). Key precautions include:
- Use of PPE (gloves, goggles) to avoid direct contact .
- Immediate decontamination procedures for spills (soap/water for skin, 15-minute eye rinsing) .
- Proper ventilation to mitigate inhalation risks during synthesis or purification .
Q. Which analytical techniques are essential for initial characterization of this compound derivatives?
Standard protocols involve:
- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
- HPLC (>95% purity threshold) for quantitative analysis.
- Mass spectrometry (ESI-MS) to validate molecular weight .
Q. What synthetic routes are commonly employed for this compound core structure assembly?
The scaffold is typically synthesized via:
- Cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions.
- Microwave-assisted methods to reduce reaction time and improve yield .
Q. How does this compound serve as a precursor in medicinal chemistry research?
Its heterocyclic core enables functionalization at N1 and C2 positions for developing:
- Anti-proliferative agents (e.g., triazole-sulfonamide hybrids).
- Kinase inhibitors through targeted substitution .
Q. What criteria should guide the selection of solvents for this compound purification?
Prioritize solvents with:
- High solubility differentials (e.g., DMSO for dissolution, water for precipitation).
- Low toxicity (avoid chloroform) to align with green chemistry principles .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to enhance bioactivity?
Methodological strategies include:
- Structure-Activity Relationship (SAR) : Systematic substitution with electron-withdrawing groups (e.g., -NO₂) at C6/C7 to boost anti-proliferative activity .
- Catalyst screening : Pd/C or CuI for cross-coupling reactions to introduce aryl/heteroaryl moieties .
- Reaction condition tuning : Elevated temperatures (80–100°C) to accelerate cyclization kinetics .
Q. What systematic approaches resolve contradictions in anti-proliferative activity data across studies?
Address discrepancies via:
- Dose-response validation : Replicate assays using standardized cell lines (e.g., MCF-7, HepG2) and controls.
- Contradiction analysis frameworks : Identify principal variables (e.g., impurity levels, solvent residues) influencing bioactivity .
- Meta-analysis : Compare datasets using statistical tools (ANOVA, p-value thresholds) to isolate outliers .
Q. How can computational models improve the design of this compound-based inhibitors?
Integrate:
- Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, VEGFR-2).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What ethical considerations apply to reporting conflicting data in this compound studies?
Follow guidelines to:
- Disclose methodological limitations (e.g., batch variability, instrument calibration).
- Cite contradictory findings transparently and avoid selective data omission .
Q. How should researchers design experiments to evaluate the environmental impact of this compound waste?
Implement:
Properties
IUPAC Name |
1H-quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPFRMDMNDIDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901671 | |
Record name | 2-Quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-58-1 | |
Record name | 2(1H)-Quinazolinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydroquinazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quinazolin-2(1h)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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